4-Hydroxymethyl-cubane-1-carboxylic acid
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Overview
Description
4-Hydroxymethyl-cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The cubane structure is notable for its rigidity and high energy content, making it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-cubane-1-carboxylic acid typically involves multiple steps starting from simpler cubane derivatives. One common method involves the functionalization of cubane through hydroxymethylation and carboxylation reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are less common due to the complexity and cost of the synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted cubane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Hydroxymethyl-cubane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential as a scaffold in drug design due to its rigidity and unique structure.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-cubane-1-carboxylic acid involves its interaction with various molecular targets depending on its functionalization. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound to its targets. The pathways involved often depend on the specific application and functional groups present on the cubane scaffold .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylcubanecarboxylic acid
- 1,4-Cubanedicarboxylic acid
- Bicyclo[1.1.1]pentane derivatives
- Bicyclo[2.2.2]octane derivatives
Uniqueness
4-Hydroxymethyl-cubane-1-carboxylic acid is unique due to its specific functional groups (hydroxymethyl and carboxylic acid) attached to the cubane scaffold.
Properties
IUPAC Name |
4-(hydroxymethyl)cubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7,11H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKQUDFIQCNKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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